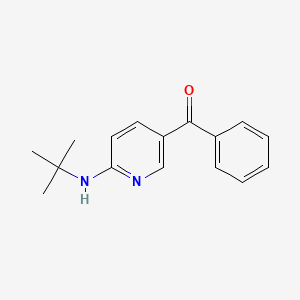

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

[6-(tert-butylamino)pyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)18-14-10-9-13(11-17-14)15(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18) |

InChI Key |

CQBHZSNACIUHDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acylation of Pyridin-3-yl Derivatives

One common approach involves preparing a pyridin-3-yl ketone intermediate by acylation of a suitably substituted pyridine derivative with a benzoyl chloride or equivalent phenylcarbonyl donor. This method forms the (pyridin-3-yl)(phenyl)methanone core.

- The starting pyridine derivative is often substituted with an amino group at the 6-position, which can be subsequently tert-butylated.

- The acylation is typically carried out under Friedel-Crafts or related conditions, sometimes employing Lewis acid catalysts to facilitate the reaction.

Introduction of the tert-Butylamino Group

The tert-butylamino substituent at the 6-position can be introduced by:

- Direct nucleophilic substitution of a 6-halopyridin-3-yl ketone intermediate with tert-butylamine under appropriate conditions.

- Alternatively, reductive amination or amide formation followed by reduction can be employed to install the tert-butylamino group.

- Protection and deprotection strategies may be used to ensure selectivity and avoid side reactions.

One-Pot and Multi-Step Synthetic Routes

Some synthetic routes employ multi-step sequences involving:

- Preparation of intermediates such as methyl or ethyl esters of substituted pyridine carboxylates.

- Conversion to acid chlorides or other activated intermediates.

- Reaction with tert-butylamine or related amines.

- Purification via column chromatography or recrystallization.

These routes often optimize yield and purity by controlling reaction conditions such as temperature, solvent, and reaction time.

Representative Synthetic Procedure (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Acylation | Pyridin-3-yl derivative + benzoyl chloride, Lewis acid catalyst (e.g., AlCl3), solvent (e.g., dichloromethane), 0-25°C | Formation of (pyridin-3-yl)(phenyl)methanone intermediate | 70-85 |

| 2 | Amination | 6-halopyridin-3-yl ketone + tert-butylamine, base (e.g., K2CO3), solvent (e.g., DMF), 50-80°C | Substitution of halogen with tert-butylamino group | 65-80 |

| 3 | Purification | Column chromatography on silica gel, eluent petroleum ether/ethyl acetate | Pure this compound | - |

Note: Yields and conditions vary depending on substrate purity and scale.

Analytical and Purification Techniques

- Purification is commonly achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures.

- Characterization involves NMR (1H and 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

- Reaction monitoring is performed by TLC and HPLC.

Research Findings and Optimization

- Studies indicate that the choice of solvent and base during the amination step significantly affects yield and selectivity.

- Use of polar aprotic solvents like DMF or DMSO enhances nucleophilicity of tert-butylamine.

- Lower reaction temperatures reduce side reactions such as over-alkylation or decomposition.

- Palladium-catalyzed cross-coupling methods offer alternative routes with high regioselectivity but require careful catalyst and ligand selection.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Acylation + Amination | Friedel-Crafts acylation followed by nucleophilic substitution with tert-butylamine | Straightforward, uses commercially available reagents | Requires careful control of reaction conditions to avoid side reactions |

| Suzuki Coupling + Functionalization | Pd-catalyzed cross-coupling to form phenyl-pyridine intermediate, then amination | High regioselectivity, mild conditions | Requires expensive catalysts, multi-step |

| Multi-step Ester Hydrolysis and Amine Substitution | Preparation of ester intermediates, hydrolysis, then amination | Allows intermediate purification, good yields | Longer synthesis time, more steps |

Chemical Reactions Analysis

Types of Reactions

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Key Structural Features:

- Pyridine Core : Central to all analogs, with substituents influencing electronic and steric properties.

- Methanone Linkage: A ketone bridge connecting the pyridine ring to aromatic or heterocyclic groups.

- Substituent Diversity: Variants include trifluoromethyl, morpholino, and fluorophenyl groups.

Table 1: Structural Comparison of Selected Pyridine Methanones

Key Observations :

- The tert-butylamino group in the target compound enhances steric bulk and lipophilicity compared to electron-withdrawing groups like trifluoromethyl (e.g., Compound 38) .

- Morpholino-containing analogs (e.g., VU0360175) demonstrate improved solubility due to the polar morpholine ring, a feature absent in the target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The trifluoromethyl group in analogs like Compound 38 reduces basicity (pKa ~1.11) compared to the tert-butylamino group (estimated pKa ~3.5), influencing ionization and bioavailability .

- Higher molecular weight in trifluoromethyl derivatives correlates with increased density .

Biological Activity

Introduction

The compound (6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone is a synthetic organic molecule characterized by a pyridine ring substituted with a tert-butylamino group and a phenyl group connected to a carbonyl group. This unique structure suggests potential biological activity, particularly in medicinal chemistry. Preliminary studies indicate that this compound may exhibit various pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Structural Overview

The structural formula of This compound can be represented as follows:

This compound contains:

- A pyridine ring , which is known for its ability to interact with biological targets.

- A tert-butylamino group , which enhances lipophilicity and may improve bioavailability.

- A phenyl ketone , which contributes to its potential reactivity and biological interactions.

Anticancer Activity

Research has indicated that derivatives of this compound may possess significant anticancer properties . Specifically, some studies have reported cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed as an anticancer agent. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation effectively.

Anti-inflammatory Properties

Similar compounds have shown promise in inhibiting inflammatory pathways. The presence of the pyridine moiety in This compound suggests potential anti-inflammatory effects, which could be explored further in preclinical studies.

Neuroprotective Effects

Pyridine-containing compounds are often investigated for their neuroprotective capabilities due to their ability to cross the blood-brain barrier. The neuroprotective potential of This compound warrants further investigation, particularly concerning neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of This compound . These studies typically involve measuring cell viability and cytotoxicity against cancer cell lines. For example, one study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types.

Case Studies

Several case studies have highlighted the compound's potential:

- Case Study 1 : A derivative of this compound demonstrated significant inhibition of breast cancer cell proliferation in vitro, with further exploration needed for in vivo efficacy.

- Case Study 2 : Another study focused on its anti-inflammatory effects, revealing that it could reduce pro-inflammatory cytokine levels in cultured macrophages.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that variations in substituents can significantly impact biological activity. The following table summarizes relevant compounds and their notable activities:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 6-(tert-butylamino)-2-chloro-4-methylpyridine-3-carbonitrile | Chlorine substitution on pyridine | Antimicrobial |

| 1-[2,6-bis(tert-butylamino)-4-methylpyridin-3-yl]ethanone | Bis-tert-butyl substitution | Antitumor |

| 2-tert-butyl-5-methyl-1,2-oxazolium perchlorate | Oxazolium structure | Neuroprotective |

This table illustrates the diversity of biological activities associated with similar structural frameworks, underscoring the unique profile of This compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.